molecular formula C20H15N3O3S B2815849 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 895454-64-5

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2815849
CAS No.: 895454-64-5
M. Wt: 377.42
InChI Key: PJTVCGSIDZJTOH-XDOYNYLZSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with 5,6-dimethoxy and prop-2-yn-1-yl groups. The 4-cyano substituent on the benzamide moiety enhances electron-withdrawing properties, which may influence reactivity and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

4-cyano-N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-4-9-23-15-10-16(25-2)17(26-3)11-18(15)27-20(23)22-19(24)14-7-5-13(12-21)6-8-14/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVCGSIDZJTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The introduction of the cyano group can be achieved through a nucleophilic substitution reaction using a cyanating agent such as cyanogen bromide. The final step involves coupling the benzothiazole derivative with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanogen bromide for introducing the cyano group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole core can interact with the active site of enzymes, potentially inhibiting their activity. Additionally, the cyano group and benzamide moiety can form hydrogen bonds or other interactions with target proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to similar derivatives based on substituents, electronic effects, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight Key Properties/Activities
Target Compound 5,6-Dimethoxy, prop-2-yn-1-yl, 4-cyano ~425 g/mol High conjugation, potential enzyme inhibitor
N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide () 4-Nitro, 4-methoxy, prop-2-yn-1-yl ~409 g/mol Strong electron-withdrawing nitro group
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide () Diethylsulfamoyl, 4-ethoxy, prop-2-yn-1-yl ~485 g/mol Enhanced solubility (sulfonamide group)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide () Benzimidazole, 4-cyano ~385 g/mol IDO1 inhibitor (IC50 = 0.13 µM)

Key Observations:

Electronic Effects: The 4-cyano group in the target compound provides moderate electron withdrawal compared to the nitro group in , which may reduce reactivity but improve metabolic stability .

Biological Activity : While the target compound lacks direct activity data, analogs like those in show potent IDO1 inhibition, suggesting a structure-activity relationship (SAR) where the benzothiazole/benzimidazole core and electron-withdrawing groups are critical .

Crystallographic and Computational Insights

  • Crystal Packing : Derivatives with similar cores (e.g., ) exhibit planar geometries with mean σ(C–C) = 0.002 Å, stabilized by π-π stacking and hydrogen bonding .
  • Software Tools : SHELXL () and Mercury () enable precise refinement and visualization of anisotropic displacement parameters, crucial for validating the Z-configuration .

Biological Activity

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for various biological activities. The presence of the cyano group and methoxy substituents enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated moderate to excellent cytotoxic activity against five cancer lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231) with IC50 values ranging from 0.24 to 0.92 µM . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole structure can significantly influence its anticancer potency.

The proposed mechanism of action for benzothiazole derivatives often involves the activation of procaspase-3, a critical component in the apoptotic pathway. For example, one derivative showed an EC50 value of 0.31 µM for procaspase-3 activation, indicating strong potential for inducing apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Assay : In a study evaluating various benzothiazole derivatives, the compound exhibited notable cytotoxicity across multiple cancer cell lines. The most promising derivative had an IC50 significantly lower than that of standard chemotherapeutics .
  • Molecular Docking Studies : In silico docking studies suggested that the compound binds effectively to key targets involved in cancer progression, including enzymes related to apoptosis and cell proliferation pathways .

Comparative Analysis

The following table summarizes the biological activities of selected benzothiazole derivatives compared to this compound.

Compound NameIC50 (µM)TargetActivity
4-cyano-N-[...]0.31Procaspase-3High
Benzothiazole A0.24Various Cancer LinesModerate
Benzothiazole B0.92Various Cancer LinesModerate

Pharmacological Implications

The diverse biological activities observed in benzothiazole derivatives suggest potential therapeutic applications beyond oncology. These include anti-inflammatory and antimicrobial properties that warrant further investigation.

Anti-inflammatory Activity

In silico studies have indicated potential as selective inhibitors of lipoxygenase (5-LOX), which is implicated in inflammatory processes . This suggests that the compound may also have applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how do they influence its chemical reactivity?

  • Answer : The compound features a benzothiazole core with a Z-configuration imine bond, a cyano group at the benzamide para-position, and electron-rich substituents (5,6-dimethoxy and prop-2-yn-1-yl). The cyano group enhances electrophilicity, while the methoxy groups stabilize the aromatic system via resonance. The propynyl group introduces steric bulk and potential for click chemistry modifications .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction conditions?

  • Answer : Synthesis involves multi-step reactions:

Cyclization : Formation of the benzothiazole ring using thiourea derivatives under acidic conditions.

Amidation : Coupling with 4-cyanobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine).

Propynylation : Alkylation of the benzothiazole nitrogen using propargyl bromide under inert atmosphere.
Key conditions include temperature control (0–60°C), solvent polarity adjustments, and exclusion of moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

  • Answer :

  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • Catalysis : Introduce palladium catalysts for Sonogashira coupling during propynylation to enhance regioselectivity .
  • Reaction Monitoring : Employ TLC and HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify Z-configuration (via imine proton coupling constants) and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 394.12).
  • X-ray Crystallography : Resolve crystal packing and validate stereochemistry .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Answer :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT) to distinguish target-specific vs. off-target effects.
  • Structural-Activity Studies : Synthesize analogs (e.g., replacing cyano with nitro) to isolate functional group contributions .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and explain potency variations across studies .

Q. What strategies are recommended for evaluating the compound’s metabolic stability and toxicity in preclinical models?

  • Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated degradation.
  • Ames Test : Assess mutagenicity using Salmonella strains.
  • PK/PD Modeling : Corrogate plasma half-life (from rodent studies) with efficacy thresholds identified in vitro .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Answer :

  • Proteomics Profiling : Perform affinity pull-down assays coupled with LC-MS/MS to identify protein targets.
  • CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes in cell lines and assessing resistance .

Comparative & Structural Analysis

Q. How does the 5,6-dimethoxy substitution pattern influence bioactivity compared to analogs with mono-methoxy groups?

  • Answer :

  • Electron-Donating Effects : Dimethoxy groups increase aromatic electron density, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Bioactivity Data : Dimethoxy analogs show 3–5-fold lower IC₅₀ in kinase inhibition assays vs. mono-methoxy derivatives .

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